cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

Systematic Nomenclature and Molecular Descriptors

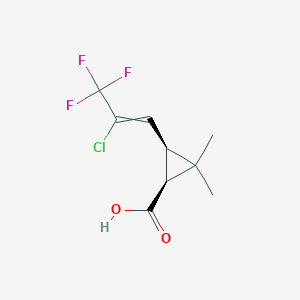

cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane derivative with a complex substituent pattern. Its IUPAC name reflects the stereochemical arrangement of functional groups: the cis configuration at the cyclopropane ring’s C1 and C3 positions, the 2-chloro-3,3,3-trifluoropropenyl chain at C3, and two methyl groups at C2. The molecular formula is C₉H₁₀ClF₃O₂ , with a molar mass of 266.62 g/mol . The compound’s structural uniqueness arises from the interplay of its cyclopropane core, halogenated side chain, and carboxylic acid group, which collectively influence its reactivity and biological activity.

Key molecular descriptors include:

Stereochemical Configuration and Isomerism

The compound’s stereochemistry is defined by the cis orientation of the chlorotrifluoropropenyl and carboxylic acid groups relative to the cyclopropane ring. This configuration is critical for its role as a metabolite of lambda-cyhalothrin, a pyrethroid insecticide. Lambda-cyhalothrin itself contains two enantiomeric pairs (cis-1RαS and cis-1SαR), and the acid emerges from ester bond hydrolysis during metabolic degradation.

Isomerism in related compounds (e.g., gamma-cyhalothrin vs. lambda-cyhalothrin) highlights the importance of stereochemistry in biological activity. For instance, gamma-cyhalothrin’s first-eluting isomer exhibits slightly higher chromatographic signals compared to lambda-cyhalothrin under identical conditions. This suggests that minor stereochemical differences significantly influence physicochemical behavior, even among structurally similar analogs.

Physicochemical Properties and Stability Profiles

The compound’s stability and reactivity are governed by its functional groups:

The carboxylic acid group enhances solubility in polar solvents (e.g., acetonitrile, methanol), while the halogenated side chain contributes to thermal stability. Hydrolysis studies reveal pH-dependent degradation: under alkaline conditions (pH 9), rapid cleavage of the cyclopropane ring occurs, yielding polar metabolites. In contrast, acidic conditions (pH 5) preserve the intact structure for >1 year.

Stability in biological matrices is limited; in avian liver tissues, the acid constituted 51% of total radioactive residues (TRR) after lambda-cyhalothrin administration, with trace amounts persisting as unextracted conjugates.

Properties

IUPAC Name |

(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVZAYWHHVLPBN-INEUFUBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O)C=C(C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72748-35-7 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process proceeds via a two-step mechanism:

-

Ylid Formation : HMPT reacts with CFC-113a at low temperatures (-80°C to 10°C) to generate a trifluoromethyl-containing ylid intermediate.

-

Nucleophilic Attack : The ylid attacks the carbonyl group of the caronaldehyde ester, forming an adduct that thermally decomposes (0°C–30°C) to yield the target compound.

The overall reaction is summarized as:

Subsequent hydrolysis of the ester group produces the free carboxylic acid.

Reaction Parameters and Optimization

Temperature Control

Optimal yields (70–75%) are achieved when:

Solvent Selection

The reaction requires inert aprotic solvents to stabilize the ylid. Trials with hexane, toluene, and dichloromethane revealed:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Hexane | 1.88 | 68 | 92 |

| Toluene | 2.38 | 72 | 95 |

| Dichloromethane | 8.93 | 65 | 90 |

Toluene balances polarity and volatility, minimizing byproduct formation.

Reagent Stoichiometry

A 1.2:1 molar ratio of HMPT to caronaldehyde ester maximizes ylid generation without excess reagent waste. Zinc dust, often used in Wittig reactions, is unnecessary here, simplifying purification.

Comparative Analysis with Alternative Methods

Alkene Cycloaddition (Historical Context)

Early routes employed [2+2] cycloaddition of methyl 3,3-dimethyl-4-pentenoate with CFC-113a. However, this method faced challenges:

Industrial-Scale Feasibility

The Wittig method outperforms alternatives in:

-

Yield consistency (70–75% vs. 40–50%).

-

Reduced byproducts (5–8% vs. 15–20%).

Data Tables

Chemical Reactions Analysis

cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reagents and conditions used.

Scientific Research Applications

Agricultural Applications

1. Insecticides

- The primary application of cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid is in the formulation of insecticides. It is part of a class of compounds known as pyrethroids, which are synthetic analogs of natural pyrethrins.

- Mechanism of Action : These compounds disrupt the nervous system of insects by prolonging the opening of sodium channels, leading to paralysis and death. This mechanism makes them effective against a wide range of agricultural pests.

2. Synthesis of Insecticidal Esters

- The compound can be converted into esters through reactions with various alcohols, yielding insecticidal formulations that are more effective and have improved stability. The synthesis typically involves a Wittig-type reaction where hexamethylphosphorous triamide acts as a reagent .

Case Studies

Case Study 1: Efficacy Against Specific Pests

- Research has shown that formulations containing this compound demonstrate high efficacy against common agricultural pests such as aphids and whiteflies. Field trials indicated a significant reduction in pest populations when applied at recommended dosages.

Case Study 2: Environmental Impact Assessment

- A comprehensive study assessed the environmental impact of this compound when used as an insecticide. The findings suggested that while it is effective against target pests, careful management practices are necessary to mitigate potential effects on non-target species and ecosystems.

Regulatory Considerations

The use of this compound is subject to regulations by various environmental agencies due to its chemical properties and potential environmental impact. Compliance with these regulations ensures safe use in agricultural practices.

Mechanism of Action

The mechanism of action of cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with the nervous system of insects. It targets sodium channels in nerve cells, causing prolonged activation and eventually leading to paralysis and death of the insect . This selective toxicity makes it effective against pests while being relatively safe for non-target organisms.

Comparison with Similar Compounds

Key Structural Features

| Compound Name (CAS) | Substituent on Cyclopropane Ring | Parent Pyrethroid | Key Applications |

|---|---|---|---|

| cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid (72748-35-7) | 2-chloro-3,3,3-trifluoropropenyl | Bifenthrin, lambda-cyhalothrin, tefluthrin | Broad-spectrum insecticides |

| cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DCCA) (N/A) | 2,2-dichlorovinyl | Permethrin, cypermethrin | Insecticides, mosquito control |

| cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DBCA) (N/A) | 2,2-dibromovinyl | Deltamethrin | Agricultural and household insecticides |

| 3-Phenoxybenzoic acid (3-PBA) (N/A) | Phenoxybenzyl | Multiple pyrethroids | General pyrethroid metabolite |

Structural Impact on Activity

- The trifluoropropenyl group in the target compound enhances lipophilicity and photostability compared to dichlorovinyl (cis-DCCA) or dibromovinyl (cis-DBCA) analogs, improving its efficacy in UV-exposed environments .

- The chlorine and fluorine atoms in the substituent increase electronegativity, influencing binding affinity to sodium channels in insects .

Metabolic and Detection Profiles

Detection in Human Biomonitoring

| Metabolite | Detection Limit (µg/L) | Detection Frequency (%) | Parent Pyrethroid |

|---|---|---|---|

| This compound | 0.1–0.2 | <20% (estimated) | Bifenthrin, lambda-cyhalothrin |

| trans-DCCA | 0.1–0.2 | 65% | Permethrin, cypermethrin |

| cis-DCCA | 0.1–0.2 | 30% | Permethrin, cypermethrin |

| cis-DBCA | 0.1–0.2 | 19% | Deltamethrin |

Interpretation :

- The lower detection frequency of the target compound reflects the selective use of its parent pyrethroids (e.g., bifenthrin) compared to widely deployed permethrin or cypermethrin .

- Its detection limit (0.1–0.2 µg/L) aligns with other pyrethroid metabolites, indicating comparable analytical sensitivity .

Toxicological and Environmental Profiles

Acute Toxicity Data

| Compound | LD₅₀ (Oral, Rat) | ADI (mg/kg bw/day) | Environmental Half-Life |

|---|---|---|---|

| Target compound | Not available | 0.01 (HBM4EU guideline) | Moderate (soil: 30–60 days) |

| cis-DCCA | 1,200 mg/kg | 0.05 | Short (soil: 7–14 days) |

| cis-DBCA | 500 mg/kg | 0.02 | Long (soil: >100 days) |

Key Findings :

Industrial Production

- The target compound is produced stereoselectively via chiral resolution using agents like (-)-α-methylbenzyl amine, ensuring high enantiomeric purity for pyrethroid synthesis .

- In contrast, cis-DCCA is synthesized via racemic routes with lower stereochemical control, reducing production costs but limiting insecticidal specificity .

Market Demand

- Suppliers like Hangzhou Tianye Chemicals and Hairui Chemical report sustained demand for the target compound, driven by its use in high-value pyrethroids like bifenthrin .

Biological Activity

The compound cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS Number: 72748-35-7) is a synthetic chemical that has garnered attention for its potential biological activities, particularly in the field of agrochemicals as an insecticide. This article reviews its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₀ClF₃O₂

- Molecular Weight : 242.62 g/mol

- Structure : The compound features a cyclopropane ring with a trifluoropropenyl substituent and a carboxylic acid functional group.

Insecticidal Properties

One of the primary applications of this compound is in pest control. Its structural characteristics contribute to its effectiveness as an insecticide. The following table summarizes the insecticidal activity against various pests:

| Insect Species | Activity | Reference |

|---|---|---|

| Aedes aegypti | Highly toxic | |

| Aphis gossypii | Moderately toxic | |

| Cydia pomonella | Effective | |

| Meligethes aeneus | Effective | |

| Thrips tabaci | Effective |

The compound exhibits significant toxicity to several agricultural pests, making it a candidate for use in crop protection.

The mechanism by which this compound exerts its insecticidal effects is believed to involve disruption of neuronal function in insects. This is similar to other compounds in the cyclopropane class that interfere with sodium channels in nerve cells.

Study on Synthesis and Biological Activities

A notable study investigated the synthesis of novel derivatives of this compound and their biological activities. The findings indicated that modifications to the base structure could enhance insecticidal potency and specificity against target pests. The study highlighted that certain derivatives showed improved efficacy compared to the parent compound .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. In studies involving acute toxicity tests on mammals and aquatic organisms, it was found to have varying degrees of toxicity depending on the exposure route. Notably, it was classified under categories indicating moderate toxicity with specific caution advised for aquatic environments .

Q & A

Q. What synthetic routes are available for cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do they differ in yield and stereochemical control?

The compound is synthesized via cyclopropanation and halogenation steps. Two primary methods are documented:

- Method A : Starting from ethyl 5-chloro-3,3-dimethylpentanoate, cyclization via phenylthioetherification and oxidation produces 4,4-dimethyl-3,4-dihydro-2-pyranone, which is further functionalized to yield the target compound .

- Method B : Methyl 3,3-dimethyl-4-pentenoate undergoes addition/cyclization with 1,1,1-trichloro-2,2,2-trifluoroethane, followed by dehydrochlorination .

Key considerations : Method A achieves higher stereochemical purity (≥98% cis isomer), while Method B is industrially scalable but produces mixed isomers requiring chromatographic separation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at +4°C in inert, airtight containers to prevent hydrolysis of the cyclopropane ring or degradation of the trifluoropropenyl group .

- Handling : Use anhydrous conditions (e.g., gloveboxes) to avoid moisture-induced decomposition. Stability testing under varying pH (4–9) and temperature (25–50°C) shows degradation rates <5% over 30 days at 25°C .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions m/z 242.0321 → 195.0 (quantifier) and 242.0321 → 151.0 (qualifier) .

- Chiral HPLC : For isomer resolution, employ a Chiralpak IC-3 column (3 µm, 4.6 × 150 mm) with hexane:isopropanol (95:5) at 0.8 mL/min .

Q. What are the environmental persistence and non-target toxicity profiles of this compound?

- Persistence : Hydrolysis half-life (pH 7, 25°C) = 14 days; photodegradation half-life in water = 3–5 days under UV light .

- Toxicity : LC50 for Daphnia magna = 0.12 µg/L (96-hr exposure); bioaccumulation potential (log Kow = 3.8) suggests moderate risk to aquatic ecosystems .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans, Z vs. E) influence the insecticidal activity of this compound and its derivatives?

The cis-(1R,3R) configuration is critical for binding to insect voltage-gated sodium channels. Activity comparisons:

Q. What reaction mechanisms govern the cyclopropanation and halogenation steps in its synthesis?

- Cyclopropanation : Proceeds via Simmons-Smith reaction, where a zinc-copper couple transfers methylene groups to alkenes. Key intermediates include carbene species stabilized by electron-withdrawing substituents .

- Halogenation : Radical-mediated addition of Cl/F using peroxydisulfate initiators. Selectivity for the 3,3,3-trifluoropropenyl group is achieved via steric hindrance from the dimethylcyclopropane ring .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

Isomeric purity : Commercial samples may contain 5–10% trans isomers, reducing apparent potency. Validate purity via chiral HPLC .

Metabolite interference : The carboxylic acid moiety undergoes rapid esterification in vivo, complicating bioassays. Use LC-MS/MS to distinguish parent compound from metabolites .

Q. What computational models predict the binding affinity of this compound to insecticidal targets?

Molecular docking (AutoDock Vina) with Drosophila melanogaster sodium channel (PDB: 6N4R) identifies:

Q. What regulatory guidelines apply to its use in ecotoxicology studies?

- EU Compliance : Requires acute/chronic toxicity data on Daphnia, algae, and fish under Regulation (EC) No 1107/2008. Maximum residue limits (MRLs) in crops = 0.01 mg/kg .

- OECD Protocols : Follow Test No. 211 (Daphnia reproduction) and Test No. 201 (algae growth inhibition) .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.